molecular formula C15H22N2 B176916 Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- CAS No. 120848-56-8

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-

Cat. No. B176916
CAS RN: 120848-56-8
M. Wt: 230.35 g/mol
InChI Key: GUFTZAHBWSLXTM-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- is an organic compound belonging to the isoquinoline family of compounds. It is a heterocyclic aromatic compound, which is found in several pharmaceutical drugs and plant-derived natural products. It is known for its pharmacological properties, such as its anticonvulsant, analgesic, and anti-inflammatory effects. Isoquinoline is also used as a reagent in organic synthesis, and in the production of dyes and pigments.

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including “2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Pharmacological Applications

The pharmaceutical applications of synthetic and natural piperidines, including “2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline”, have been extensively studied . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered .

Anti-Inflammatory Activity

“2-(Piperidin-4-yl)acetamides”, a class of compounds related to “2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline”, have been identified as potent inhibitors of soluble epoxide hydrolase with anti-inflammatory activity . This suggests that “2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline” may also have potential anti-inflammatory applications .

Pain Management

The pharmacological inhibition of soluble epoxide hydrolase (sEH) has been suggested as a potential therapy for the treatment of pain . As “2-(piperidin-4-yl)acetamides” have been found to be potent inhibitors of sEH , “2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline” may also have potential applications in pain management .

Antioxidant Activity

Piperine, a piperidine derivative, has been found to have powerful antioxidant action . This suggests that “2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline” may also have potential antioxidant applications .

Organic Chemistry

Piperidines, including “2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline”, are important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFTZAHBWSLXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426096
Record name Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120848-56-8
Record name Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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